
2-(4-Nitrophenyl)-2-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-phenyloxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-phenyloxirane typically involves the reaction of 4-nitrobenzaldehyde with styrene oxide. The reaction is catalyzed by a base such as potassium carbonate in a solvent like methanol. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic attack on the epoxide ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-2-phenyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzophenone or 4-nitrobenzoic acid.
Reduction: Formation of 4-aminophenyl-2-phenyloxirane.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-2-phenyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide ring.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-2-phenyloxirane involves the reactivity of its epoxide ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)-2-phenyloxirane: Characterized by the presence of both a nitro group and an epoxide ring.
4-Nitrophenylacetic acid: Contains a nitro group but lacks the epoxide ring.
4-Nitrophenylchloroformate: Contains a nitro group and a chloroformate group but lacks the epoxide ring.
Uniqueness
This compound is unique due to the combination of its epoxide ring and nitro group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
80909-80-4 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-2-phenyloxirane |
InChI |
InChI=1S/C14H11NO3/c16-15(17)13-8-6-12(7-9-13)14(10-18-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
ZXLRVVLLTMAJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
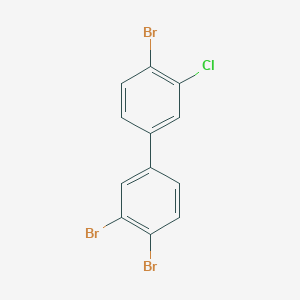
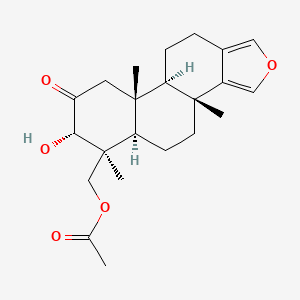
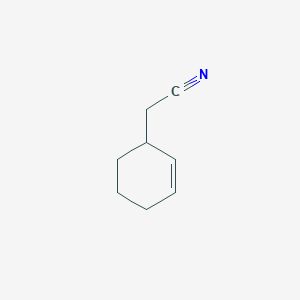

![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
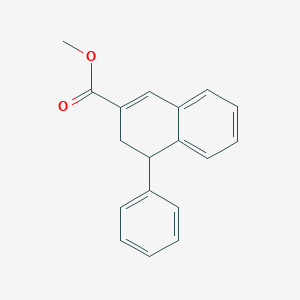

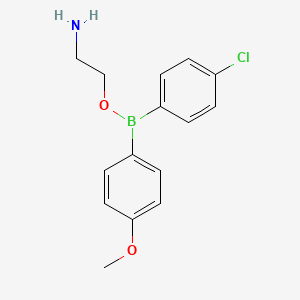
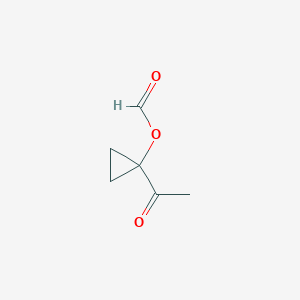

![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)

